molecular formula C4H2KN3O4 B15288291 potassium;4,6-dioxo-(1,3,5-15N3)1H-1,3,5-triazine-2-carboxylate

potassium;4,6-dioxo-(1,3,5-15N3)1H-1,3,5-triazine-2-carboxylate

Cat. No.: B15288291
M. Wt: 198.15 g/mol
InChI Key: IAPCTXZQXAVYNG-RYBQTAQPSA-M
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Description

Potassium;4,6-dioxo-(1,3,5-15N3)1H-1,3,5-triazine-2-carboxylate, also known as potassium oxonate, is a chemical compound with the molecular formula C4H2KN3O4. It is a white crystalline powder that is soluble in hot water. This compound is known for its role as a uricase inhibitor and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium;4,6-dioxo-(1,3,5-15N3)1H-1,3,5-triazine-2-carboxylate can be synthesized through the reaction of oxonic acid with potassium carbonate. The reaction typically involves dissolving oxonic acid in water and then adding potassium carbonate. The mixture is then heated and stirred until the reaction is complete. The product is obtained by crystallization and drying .

Industrial Production Methods

In industrial settings, the production of potassium oxonate follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Potassium;4,6-dioxo-(1,3,5-15N3)1H-1,3,5-triazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different triazine derivatives, while substitution reactions can produce a variety of substituted triazines .

Scientific Research Applications

Potassium;4,6-dioxo-(1,3,5-15N3)1H-1,3,5-triazine-2-carboxylate has several scientific research applications:

Mechanism of Action

The primary mechanism of action of potassium;4,6-dioxo-(1,3,5-15N3)1H-1,3,5-triazine-2-carboxylate is its inhibition of uricase, an enzyme involved in the oxidation of uric acid to allantoin. By inhibiting uricase, the compound reduces the breakdown of uric acid, which can help manage conditions like gout. Additionally, in chemotherapy, it inhibits the phosphorylation of fluorouracil, thereby reducing its gastrointestinal toxicity without compromising its antitumor activity .

Comparison with Similar Compounds

Similar Compounds

  • Allantoxanic acid potassium salt
  • Potassium 4,6-dihydroxy-1,3,5-triazine-2-carboxylate
  • Potassium s-triazine-2,4-dione-6-carboxylate

Uniqueness

Potassium;4,6-dioxo-(1,3,5-15N3)1H-1,3,5-triazine-2-carboxylate is unique due to its specific inhibitory action on uricase and its role in reducing the toxicity of fluorouracil in chemotherapy. This dual functionality makes it particularly valuable in both medical and industrial applications .

Properties

Molecular Formula

C4H2KN3O4

Molecular Weight

198.15 g/mol

IUPAC Name

potassium;4,6-dioxo-(1,3,5-15N3)1H-1,3,5-triazine-2-carboxylate

InChI

InChI=1S/C4H3N3O4.K/c8-2(9)1-5-3(10)7-4(11)6-1;/h(H,8,9)(H2,5,6,7,10,11);/q;+1/p-1/i5+1,6+1,7+1;

InChI Key

IAPCTXZQXAVYNG-RYBQTAQPSA-M

Isomeric SMILES

C1(=[15N]C(=O)[15NH]C(=O)[15NH]1)C(=O)[O-].[K+]

Canonical SMILES

C1(=NC(=O)NC(=O)N1)C(=O)[O-].[K+]

Origin of Product

United States

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